2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[3.2.2]nonane
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Overview
Description
2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[322]nonane is a complex organic compound that belongs to the class of heterocyclic compounds It features an oxazole ring, a bicyclic nonane structure, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[3.2.2]nonane typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. The propynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, could be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[3.2.2]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the propynyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alcohols .
Scientific Research Applications
2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[3.2.2]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the oxazole ring.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[3.2.2]nonane involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The propynyl group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds such as 2-methoxybenzo[d]oxazole and 2-ethoxybenzo[d]oxazole share the oxazole ring structure and exhibit similar biological activities.
Imidazole Derivatives: Compounds like imidazole and its derivatives also exhibit a wide range of biological activities and are structurally similar due to the presence of a nitrogen-containing heterocycle.
Uniqueness
2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[3.2.2]nonane is unique due to its combination of an oxazole ring, a propynyl group, and a bicyclic nonane structure. This unique combination of functional groups and structural elements gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
651314-89-5 |
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Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
5-[3-(1-azabicyclo[3.2.2]nonan-2-yl)prop-1-ynyl]-1,2-oxazole |
InChI |
InChI=1S/C14H18N2O/c1(3-14-6-9-15-17-14)2-13-5-4-12-7-10-16(13)11-8-12/h6,9,12-13H,2,4-5,7-8,10-11H2 |
InChI Key |
KCIRZQYRKXEJTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N2CCC1CC2)CC#CC3=CC=NO3 |
Origin of Product |
United States |
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